molecular formula C26H20N2O3S B3004648 4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile CAS No. 478245-27-1

4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile

Cat. No.: B3004648
CAS No.: 478245-27-1
M. Wt: 440.52
InChI Key: OFEWYNCWUSGJJQ-UHFFFAOYSA-N
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Description

4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile is an organic compound with the molecular formula C26H20N2O3S and a molecular weight of 440.52 g/mol . This complex molecule features a pyridine core substituted with a methyl group, a (4-methylphenyl)sulfonyl (tosyl) group, a phenyl ring, and a 4-cyanophenoxy group. The integration of these moieties, particularly the sulfonyl and cyano groups, suggests potential for interesting chemical and physical properties, making it a candidate for advanced research applications. The specific research applications, mechanism of action, and biological or chemical activity of this compound are not detailed in the available literature. Based on its structural features, it may be of interest in areas such as medicinal chemistry as a synthetic intermediate, materials science, or as a potential inhibitor in biochemical studies. Researchers are encouraged to consult specialized scientific literature for further insights. This product is intended for research purposes only and is not for diagnostic or personal use.

Properties

IUPAC Name

4-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S/c1-18-8-14-23(15-9-18)32(29,30)25-19(2)16-24(21-6-4-3-5-7-21)28-26(25)31-22-12-10-20(17-27)11-13-22/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEWYNCWUSGJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)OC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile , often referred to by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridine ring, a sulfonamide group, and a benzenecarbonitrile moiety, which contribute to its biological activity. The presence of the sulfonyl group is particularly significant in enhancing the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide groups have shown potent antibacterial activity against various strains including MRSA, E. coli, and K. pneumoniae.

CompoundActivityMIC (µg/mL)Target Organisms
7gAntibacterial1.5 - 3.0MRSA, E. coli
7a-kAntibacterial2.0 - 5.0K. pneumoniae, P. aeruginosa

Case Study : A study demonstrated that a related compound exhibited an MIC of 1.5 µg/mL against MRSA, highlighting the efficacy of sulfonamide derivatives in treating resistant bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory potential of This compound has also been explored. Compounds with similar structures have been assessed for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.

CompoundCOX Inhibition IC50 (µM)Selectivity Index
7g0.10132
7a-k0.1531.29

Research Findings : The synthesized compounds showed selectivity towards COX-2 over COX-1, indicating their potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs like indomethacin .

Anticancer Activity

The anticancer properties of This compound have been investigated through structure-activity relationship (SAR) studies. Compounds with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound AA431 (skin cancer)<10
Compound BJurkat (leukemia)<15

Findings : A notable study indicated that a derivative of this compound exhibited equipotent activity against both A431 and Jurkat cell lines, suggesting its potential as a dual-action anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone (CAS 338398-00-8)
  • Molecular Formula: C₁₉H₁₇NO₃S
  • Molar Mass : 339.41 g/mol
  • Key Differences: Lacks the benzenecarbonitrile substituent; instead, it has a ketone group at position 2.
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 478042-93-2)
  • Molecular Formula : C₂₀H₁₅ClN₂OS
  • Molar Mass : 366.86 g/mol
  • Key Differences : Features a chlorophenyl group and a methylsulfanyl (S-CH₃) substituent. The sulfanyl group is less polar than the target’s sulfonyl group, likely reducing solubility in polar solvents. The presence of a chlorine atom may enhance lipophilicity .

Functional Group Analogues

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS N/A)
  • Molecular Formula : C₁₈H₁₃N₃O
  • Molar Mass : 287.32 g/mol
  • Key Differences: A pyrimidinecarbonitrile with a hydroxyl group instead of a sulfonyl substituent.
4-(4-Chlorophenyl)-6-(4-bromophenyl)-2-methoxypyridine-3-carbonitrile
  • Molecular Formula : C₁₉H₁₂BrClN₂O
  • Molar Mass : 399.67 g/mol
  • Key Differences : Contains halogen substituents (Cl, Br) and a methoxy group. Halogens increase molecular weight and may enhance halogen bonding, while the methoxy group offers steric bulk absent in the target compound .

Physicochemical Properties Comparison

Property Target Compound (Inferred) 4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone 1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-3-pyridinecarbonitrile
Molecular Weight ~450–470 g/mol (estimated) 339.41 g/mol 366.86 g/mol
Polarity High (due to sulfonyl and nitrile) Moderate (sulfonyl and ketone) Moderate (sulfanyl and nitrile)
Solubility Likely low in water, moderate in DMSO Low (predicted logP ~3.5) Low (experimental logP ~4.2)
Thermal Stability Expected high (sulfonyl stability) Stable up to decomposition at ~300°C Decomposes near 265°C (flash point)

Key Research Findings

  • Electron-Withdrawing Effects: The benzenecarbonitrile group in the target compound likely enhances electrophilicity at the pyridine ring, facilitating reactions absent in non-nitrile analogs .
  • Solubility Limitations : Despite the sulfonyl group’s polarity, the compound’s overall hydrophobicity (due to phenyl and methyl groups) may limit aqueous solubility, a challenge shared with analogs like CAS 478042-93-2 .
  • Stability Advantage : The sulfonyl group’s resistance to oxidation compared to sulfanyl or thioether groups (e.g., ) suggests improved long-term stability .

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